1-(2-Methoxyphenyl)-4-(2-nitrophenylsulfonyl)piperazin-2-one
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Overview
Description
1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone is a complex organic compound characterized by its unique molecular structure, which includes a piperazinone core substituted with methoxyphenyl and nitrophenylsulfonyl groups
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazinone Core: The piperazinone core can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under controlled conditions.
Substitution Reactions: The methoxyphenyl and nitrophenylsulfonyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids as catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or nitrophenylsulfonyl groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone can be compared with similar compounds such as:
1-(2-Methoxyphenyl)-4-[(2-chlorophenyl)sulfonyl]-2-piperazinone: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
1-(2-Methoxyphenyl)-4-[(2-methylphenyl)sulfonyl]-2-piperazinone: Contains a methylphenyl group, leading to different chemical properties and reactivity.
The uniqueness of 1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H17N3O6S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazin-2-one |
InChI |
InChI=1S/C17H17N3O6S/c1-26-15-8-4-2-6-13(15)19-11-10-18(12-17(19)21)27(24,25)16-9-5-3-7-14(16)20(22)23/h2-9H,10-12H2,1H3 |
InChI Key |
YZUQFQDDJZNUFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2=O)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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